![molecular formula C8H8N4 B2935879 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 57980-39-9](/img/structure/B2935879.png)
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
The compound “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine” belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine” is characterized by a triazole ring attached to a pyridine ring . The triazole ring contains three nitrogen atoms and two carbon atoms, while the pyridine ring contains four carbon atoms and one nitrogen atom .
Scientific Research Applications
Anticancer Applications
The 1,2,4-triazole derivatives, including the 4-methyl variant, have shown promising results as anticancer agents. They have been evaluated for cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549 . These compounds exhibit selectivity, targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .
Nonlinear Optical Properties
Derivatives of 4-methyl-4H-1,2,4-triazol-3-yl have been studied for their nonlinear optical (NLO) properties, which are significant for optoelectronic applications . These properties are essential for developing new materials for photonic devices like optical switches and modulators.
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities . They have shown good to moderate activities against various microorganisms, indicating their potential use in developing new antibacterial and antifungal treatments.
Pharmacological Potentials
The triazole ring is a common motif in pharmacology, with various derivatives being used as first-line therapies for diseases like breast cancer . The presence of the triazole ring in drugs like letrozole and anastrozole underscores its importance in drug synthesis and effectiveness in treatment.
Drug Synthesis
The 1,2,4-triazole nucleus serves as a central component in the synthesis of numerous drug classes. It’s involved in the creation of antibacterial, antifungal, anticancer, and other drugs due to its ability to form hydrogen bonds with different targets, improving pharmacokinetics and pharmacological properties .
Agrochemical Applications
Triazole derivatives, including the 4-methyl variant, have applications in agrochemistry. They are used in the synthesis of compounds that serve as fungicides and plant growth regulators, contributing to crop protection and yield improvement .
Mechanism of Action
Target of Action
Triazole compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that triazole compounds often interact with their targets through the formation of coordination complexes .
Biochemical Pathways
Triazole compounds have been studied for their role in various biochemical processes .
Result of Action
Some triazole compounds have shown cytotoxic activities against certain tumor cell lines .
properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDCTCQFWOJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57980-39-9 |
Source
|
Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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